molecular formula C7H15NO B15241835 (1R)-2-amino-1-cyclopentylethan-1-ol

(1R)-2-amino-1-cyclopentylethan-1-ol

Cat. No.: B15241835
M. Wt: 129.20 g/mol
InChI Key: CKKJQSVPBUAERO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-2-amino-1-cyclopentylethan-1-ol is a chiral compound with a cyclopentane ring attached to an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R)-2-amino-1-cyclopentylethan-1-ol typically involves the use of chiral sources and asymmetric synthesis techniques. One common method involves the asymmetric cycloaddition reaction of N-acylhydroxyamine with cyclopentadiene, followed by hydrogenation and hydrolysis steps . The reaction conditions are generally mild, and the process is designed to ensure high stereoselectivity and optical purity.

Industrial Production Methods

For large-scale industrial production, the preparation method involves similar steps but is optimized for cost-effectiveness and scalability. The use of readily available raw materials and efficient reaction conditions ensures that the production process is economically viable .

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-cyclopentylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various amides and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity .

Major Products Formed

The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, (1R)-2-amino-1-cyclopentylethan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and other fine chemicals .

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its chiral nature makes it a valuable tool for investigating the stereospecificity of biological processes .

Medicine

Medically, this compound is explored for its potential therapeutic effects. It is being studied for its role in drug development, particularly in the design of chiral drugs that can interact more effectively with biological targets .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its ability to undergo multiple chemical reactions makes it a versatile intermediate in the synthesis of a wide range of products .

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-cyclopentylethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino alcohols and cyclopentane derivatives. Examples include (1R,3S)-3-amino-1-cyclopentanol and (1R,2S)-2-phenylcyclopropanaminium .

Uniqueness

What sets (1R)-2-amino-1-cyclopentylethan-1-ol apart is its specific chiral configuration and the presence of both an amino group and a hydroxyl group on the cyclopentane ring. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1R)-2-amino-1-cyclopentylethanol

InChI

InChI=1S/C7H15NO/c8-5-7(9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m0/s1

InChI Key

CKKJQSVPBUAERO-ZETCQYMHSA-N

Isomeric SMILES

C1CCC(C1)[C@H](CN)O

Canonical SMILES

C1CCC(C1)C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.